Dehydrovomifoliol

Catalog No.
S584870
CAS No.
15764-81-5
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrovomifoliol

CAS Number

15764-81-5

Product Name

Dehydrovomifoliol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+

InChI Key

JJRYPZMXNLLZFH-AATRIKPKSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Synonyms

dehydrovomifoliol

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C

Description

The exact mass of the compound Dehydrovomifoliol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of dehydrovomifoliol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Dehydrovomifoliol is a naturally occurring compound classified as a sesquiterpenoid, which is a type of terpenoid made up of three isoprene units. This compound is primarily isolated from plants in the Polygonaceae family and various species of Artemisia, such as Artemisia frigida. Dehydrovomifoliol typically appears as a crystalline substance, ranging in color from pale yellow to colorless. It has garnered interest in pharmacology due to its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: It can undergo reduction reactions, commonly using sodium borohydride or lithium aluminum hydride, resulting in reduced forms.
  • Substitution: Dehydrovomifoliol can engage in substitution reactions where functional groups are replaced by new substituents .

Major Products Formed

  • Oxidation: Produces oxidized derivatives with altered functional groups.
  • Reduction: Yields reduced forms with different hydrogenation levels.
  • Substitution: Results in substituted derivatives with new functional groups.

Dehydrovomifoliol exhibits significant biological activities. Notably, studies have shown its effectiveness in reducing lipid accumulation in liver cells. For instance, it has been demonstrated to alleviate oleic acid-induced lipid accumulation in HepG2 cells through the activation of the peroxisome proliferator-activated receptor alpha–fibroblast growth factor 21 pathway. This action involves decreasing the expression levels of genes associated with lipogenesis while enhancing those related to fatty acid oxidation . Additionally, it has shown potential antibacterial and anti-inflammatory effects, making it a candidate for further pharmacological exploration.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Wikipedia

(6S)-dehydrovomifoliol
Dehydrovomifoliol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-02-18

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